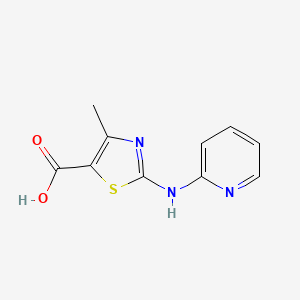

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-8(9(14)15)16-10(12-6)13-7-4-2-3-5-11-7/h2-5H,1H3,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCMHXYMIJBDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediate, which is often a substituted thiazole derivative.

Reaction Conditions: The intermediate is then subjected to nucleophilic substitution reactions with pyridine derivatives under controlled conditions. Common reagents used in these reactions include potassium carbonate and methanol.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, methanol, various pyridine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Antimicrobial Properties: Thiazole derivatives have been studied for their antimicrobial activity. A study reported that 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid displayed effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Agriculture

The compound's biological activity extends to agricultural applications, particularly in developing new pesticides or fungicides.

Case Studies:

- Fungicidal Activity: Preliminary studies have indicated that this compound exhibits fungicidal properties against several plant pathogens, which could lead to the formulation of new agrochemicals .

Materials Science

In materials science, 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid is being explored for its potential use in synthesizing novel materials.

Applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.

Pathways Involved: This interaction triggers a cascade of cellular events, ultimately resulting in cell death.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyridinyl vs.

- Electron-Withdrawing Groups : The trifluoromethyl group in 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid enhances lipophilicity and metabolic stability .

- Aromatic vs. Aliphatic Substituents: Ethylamino (aliphatic) vs. phenyl derivatives (aromatic) influence solubility and target interactions .

Physicochemical Properties

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., trifluoromethylphenyl) reduce it.

- logP: Pyridinylamino derivatives (logP ~1.5–2.5) are less lipophilic than trifluoromethylphenyl analogs (logP ~3.0–3.5) .

- Stability : Trifluoromethyl groups enhance resistance to oxidative degradation compared to methoxy-substituted analogs .

Enzyme Inhibition

Antimicrobial Activity

Biologische Aktivität

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid is a thiazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of diabetes management, cancer therapy, and antimicrobial activity. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C10H9N3O2S

- CAS Number : 4100-28-1

Biological Activity Overview

The biological activities of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid include:

- Antioxidant Activity : Thiazole derivatives have been shown to exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases, including diabetes and cancer.

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activities that may contribute to its therapeutic potential against various inflammatory conditions.

- Antimicrobial Properties : Studies indicate that thiazole derivatives possess antimicrobial effects against a range of pathogens.

Antidiabetic Activity

Research has highlighted the compound's potential in managing Type 2 Diabetes Mellitus (T2DM). A study involving a related thiazole derivative demonstrated its ability to attenuate hyperglycemia and improve insulin sensitivity in diabetic models. Specifically, administration of this derivative resulted in:

- Significant reduction in serum glucose levels.

- Improvement in lipid profiles by lowering triglycerides and cholesterol levels.

- Restoration of oxidative stress markers such as GSH and SOD levels .

Anticancer Potential

The anticancer properties of thiazole derivatives have been explored with promising results. A notable study identified a related compound that inhibited HSET (KIFC1), a protein involved in centrosome clustering in cancer cells. The findings indicated:

- Inhibition of cell proliferation in centrosome-amplified cancer cells.

- Induction of multipolar mitotic spindles leading to increased cell death.

The IC50 values for this inhibition were reported in the micromolar range, indicating significant potency against cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been documented in various studies. For instance, a series of synthesized compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 3.12 μg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Table 1: Biological Activities of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic Acid

Case Studies

- Diabetes Management : In a controlled study using neonatal rats induced with T2DM via streptozotocin (STZ), administration of a related thiazole derivative significantly reversed hyperglycemia and improved insulin resistance over a four-week period .

- Cancer Treatment : A study on centrosome-amplified cancer cells treated with thiazole derivatives revealed a marked increase in multipolarity, leading to enhanced cell death rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid?

- Methodology : A common approach involves:

Condensation of thiourea with ethyl 2-chloroacetoacetate to form ethyl 2-amino-4-methylthiazole-5-carboxylate .

Hydrolysis of the ester intermediate using sodium hydroxide (NaOH) to yield the free carboxylic acid .

Coupling the carboxylic acid with pyridine derivatives (e.g., N-(pyridin-2-yl)benzotriazole) under reflux in polar aprotic solvents like DMF or THF .

- Key intermediates : Ethyl 2-amino-4-methylthiazole-5-carboxylate and the free carboxylic acid derivative are critical intermediates .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

- Techniques :

- 1H NMR and 13C NMR for structural confirmation, particularly to verify the pyridinylamino and thiazole moieties .

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1628 cm⁻¹ for the carboxylic acid) .

- HPLC for purity assessment, often using C18 columns with UV detection .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Poor aqueous solubility due to the hydrophobic thiazole and pyridine rings; typically dissolved in DMSO or DMF for biological assays .

- Stability : Stable under inert conditions but susceptible to hydrolysis in strongly acidic/basic environments. Storage at -20°C in anhydrous form is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Use excess pyridin-2-amine (1.5–2.0 equiv) during coupling to drive the reaction to completion .

- Optimize solvent choice (e.g., THF improves solubility of intermediates compared to ethanol) .

- Employ microwave-assisted synthesis to reduce reaction time from hours to minutes .

Q. How do structural modifications influence its inhibitory activity against kinases (e.g., JAK2, EGFR)?

- SAR Insights :

- Pyridine substitution : Electron-withdrawing groups (e.g., -CF3) at the pyridine ring enhance EGFR inhibition by increasing electrophilicity .

- Thiazole methylation : The 4-methyl group on the thiazole ring improves metabolic stability but may reduce solubility .

Q. What methodologies address contradictory bioactivity data in different studies?

- Approaches :

- Dose-response normalization : Re-test compounds under standardized assay conditions (e.g., consistent ATP concentrations in kinase assays) .

- Off-target profiling : Use broad-panel enzyme assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Q. How are computational methods integrated into the design of derivatives with enhanced activity?

- Workflow :

Molecular docking : Glide XP mode identifies binding poses with target enzymes (e.g., Mycobacterium tuberculosis pantothenate synthase) .

QSAR modeling : Use Hammett constants to predict electronic effects of substituents on bioactivity .

ADMET prediction : SwissADME evaluates logP, bioavailability, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.